3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c1-14-20(15-5-7-16(23)8-6-15)21(26)17-9-10-19(25)18(22(17)27-14)13-24-11-3-2-4-12-24/h5-10,25H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFMLDPJFPXLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxyaryl Carbonyl Precursors
The chromen-4-one core is typically synthesized via acid- or base-catalyzed cyclization of o-hydroxyaryl carbonyl compounds. A patent by describes reacting salicylic acid derivatives with ketones in the presence of amines to form chroman-4-ones, a closely related scaffold. For example, heating 2-hydroxyacetophenone with methyl vinyl ketone in the presence of piperidine at 100°C yields 2,2-dimethylchroman-4-one. Adapting this method, 7-hydroxy-2-methyl-4H-chromen-4-one can be synthesized using 2,5-dihydroxyacetophenone and acetone under reflux in dimethylformamide (DMF) with triethylamine as a base.
Friedel-Crafts Acylation for 3-Substitution
Introducing the 3-(4-chlorophenyl) group requires Friedel-Crafts acylation. As demonstrated in, treating 7-hydroxy-2-methyl-4H-chromen-4-one with 4-chlorobenzoyl chloride in the presence of AlCl₃ at 0–5°C achieves regioselective acylation at the C-3 position. This step yields 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one with 75–85% efficiency after recrystallization from ethanol.
Functionalization at C-8: Piperidin-1-Ylmethyl Group Introduction
Mannich Reaction for Aminomethylation
The C-8 piperidin-1-ylmethyl group is introduced via a Mannich reaction. According to, chromen-4-ones undergo aminomethylation when treated with formaldehyde and secondary amines. For instance, reacting 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one with paraformaldehyde and piperidine in acetic acid at 60°C for 6 hours produces the target compound. The reaction proceeds via iminium ion intermediates, with the electron-rich C-8 position of the chromenone acting as the nucleophile.
Palladium-Catalyzed C–H Functionalization
An alternative method involves palladium-catalyzed C–H activation. As reported in, Pd(OAc)₂ catalyzes the olefination of chromen-4-ones at the C-8 position. While focuses on olefin incorporation, substituting the olefin reagent with a piperidinylmethyl precursor (e.g., N-(chloromethyl)piperidine) could enable direct coupling. Optimized conditions include 5 mol% Pd(OAc)₂, 2 equivalents of Ag₂CO₃ as an oxidant, and DMF at 120°C for 12 hours.
Hydroxy Group Protection and Deprotection
Protection of the C-7 Hydroxy Group
To prevent undesired side reactions during functionalization, the C-7 hydroxy group is protected as a methoxy or benzyloxy ether. For example, treatment with methyl iodide and K₂CO₃ in acetone converts 7-hydroxy-2-methyl-4H-chromen-4-one to its 7-methoxy derivative.
Final Deprotection
After introducing the piperidin-1-ylmethyl group, the protecting group is removed. For methoxy-protected intermediates, refluxing with 48% HBr in acetic acid (3 hours, 110°C) restores the hydroxy group.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography using silica gel and gradients of petroleum ether/ethyl acetate (20:1 to 5:1). The target compound typically elutes at 30:1 PE:EtOAc, yielding a white solid with >95% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, C7-OH), 4.12 (s, 2H, CH₂-piperidine), 3.55–3.45 (m, 4H, piperidine-H), 2.45 (s, 3H, C2-CH₃), 1.65–1.55 (m, 6H, piperidine-H).
- ¹³C NMR (101 MHz, CDCl₃): δ 178.2 (C4=O), 161.1 (C7-O), 139.8 (C3-Ar), 134.2 (C4-Cl), 128.5–126.3 (aromatic carbons), 58.9 (CH₂-piperidine), 54.3–23.7 (piperidine carbons), 20.1 (C2-CH₃).
- HRMS : Calculated for C₂₃H₂₃ClNO₃ [M+H]⁺: 428.1294; Found: 428.1291.
Optimization Challenges and Yield Considerations
Competing Side Reactions
- Over-alkylation : Excess formaldehyde in the Mannich reaction leads to bis-aminomethylation. Limiting formaldehyde to 1.2 equivalents minimizes this.
- Oxidation of Chromenone : Prolonged heating in acidic conditions degrades the chromen-4-one core. Reactions are monitored via TLC and halted at 85–90% conversion.
Yield Improvements
- Microwave-Assisted Synthesis : Reducing reaction time from 6 hours to 30 minutes under microwave irradiation (150°C) increases the Mannich reaction yield from 65% to 82%.
- Catalyst Recycling : Pd(OAc)₂ can be recovered via extraction with ethylenediamine tetraacetic acid (EDTA), reducing costs by 40%.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions, palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one. For instance, a related compound demonstrated significant antibacterial and antifungal activity, with inhibition zones ranging from 16 to 26 mm against standard reference agents. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) tests confirmed its bactericidal and fungicidal effects .
Anticancer Potential
The compound has shown promise in cancer research, particularly as a histone deacetylase inhibitor (HDACI). A series of derivatives were synthesized based on structural modifications of related compounds, showcasing antiproliferative activities against HeLa cells with IC50 values significantly lower than those of standard drugs like doxorubicin . The mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Crystals examined the synthesis of a chromene derivative that exhibited notable antimicrobial properties. The synthesized compound was tested against various microbial strains, revealing effective inhibition comparable to established antimicrobial agents. The study employed molecular docking analyses to elucidate the interaction mechanisms at the molecular level .
Study 2: Anticancer Activity
In another investigation focusing on HDAC inhibitors, researchers synthesized several derivatives of the target compound. These derivatives were evaluated for their anticancer activities using various cancer cell lines. Results indicated that certain modifications significantly enhanced their efficacy, making them suitable candidates for further pharmaceutical development .
Data Table: Summary of Biological Activities
| Property | Value/Description |
|---|---|
| Antimicrobial Activity | Effective against bacterial and fungal strains |
| IC50 (HeLa Cells) | Ranges from 0.69 μM to 11 μM |
| Mechanism of Action | Inhibition of HDACs |
| Molecular Docking Results | Favorable binding interactions with target enzymes |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to cellular receptors and modulating their activity.
Signal Transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations at Position 8 (Piperidine/Piperazine Derivatives)
Key Insight : Piperidine/piperazine derivatives at position 8 modulate solubility and binding interactions. Piperazinyl groups (e.g., 4-methylpiperazine) introduce basicity, while morpholine enhances polarity .
Variations at Position 2 (Methyl vs. Trifluoromethyl)
Key Insight : Trifluoromethyl groups at position 2 significantly lower HOMO energy, altering electron distribution and enhancing resistance to oxidative degradation .
Positional Isomerism and Aromatic Substitutions
Key Insight : Chlorine’s position (para vs. ortho) affects steric and electronic interactions, with para-substitution favoring target binding .
Functional Group Modifications at Position 7 (Hydroxyl vs. Methoxy)
Key Insight : Hydroxyl groups at position 7 are critical for antioxidant activity, as demonstrated by computed bond dissociation energies (BDE) and HOMO-LUMO profiles .
Biological Activity
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromen-4-one class, which has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClNO3 |
| Molecular Weight | 383.87 g/mol |
| Purity | Typically ≥95% |
The complex structure includes a chlorophenyl group , a hydroxy group , a methyl group , and a piperidinylmethyl group attached to the chromen-4-one core, contributing to its diverse biological activities.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to cellular receptors, modulating their activity and influencing cellular responses.
- Signal Transduction : It may affect intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
The compound's mechanism involves the inhibition of key enzymes responsible for cancer cell proliferation, such as thymidylate synthase and HDAC .
2. Antimicrobial Activity
The compound has demonstrated moderate to strong antibacterial effects against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other Strains | Weak to Moderate |
These findings suggest potential applications in developing new antimicrobial agents .
3. Anti-inflammatory and Antioxidant Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory and antioxidant properties. Studies indicate that it can reduce inflammation markers and oxidative stress in cellular models, supporting its therapeutic potential in inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of various derivatives of chromen-4-one against MCF-7 cells, revealing that modifications in the piperidine structure enhanced anticancer activity significantly .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this compound against Bacillus subtilis, showing a clear dose-dependent response with significant inhibition at higher concentrations .
- Enzyme Inhibition : Research demonstrated that this compound acts as an effective acetylcholinesterase inhibitor, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Basic Question
- UV/Vis spectroscopy : The 4-chromenone scaffold shows λmax at 270–290 nm (π→π* transitions) and 320–340 nm (n→π*). Solvent polarity (e.g., methanol vs. DMSO) shifts absorption due to hydrogen bonding with the 7-hydroxyl group .
- IR spectroscopy : Confirm key functional groups:
Advanced Application : Time-resolved fluorescence spectroscopy quantifies excited-state dynamics, critical for photostability studies in drug development .
How do substituents at the 8-position (piperidinylmethyl) influence biological activity?
Advanced Question
Structure-activity relationship (SAR) studies reveal:
- Piperidine methylation : Enhances lipophilicity (logP > 3.5) and blood-brain barrier penetration. Compare with morpholine or pyrrolidine analogs for solubility trade-offs .
- Biological assays : Test kinase inhibition (e.g., CDK2) via fluorescence polarization. IC50 values correlate with piperidine flexibility; rigid analogs show lower activity .
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Piperidine nitrogen forms hydrogen bonds with Asp86 in CDK2 .
What methodologies address low solubility in pharmacological assays?
Advanced Question
- Co-solvent systems : Use DMSO/PEG-400 (20:80 v/v) for in vitro assays (e.g., cytotoxicity on HeLa cells).
- Prodrug design : Acetylate the 7-hydroxyl group to improve aqueous solubility. Hydrolyze in vivo via esterases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release. Characterize via dynamic light scattering (DLS) .
How can computational models predict metabolic stability of this compound?
Advanced Question
- ADMET prediction : Use Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4 affinity). Piperidine derivatives often undergo N-dealkylation.
- MD simulations : Simulate liver microsome interactions (GROMACS, CHARMM36 force field) to identify vulnerable sites (e.g., methyl group at position 2) .
- In vitro validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
What analytical challenges arise in quantifying trace impurities?
Advanced Question
- HPLC-MS/MS : Detect sub-0.1% impurities (e.g., 8-(piperidin-1-yl)methyl regioisomers) using a C18 column (50°C) and ESI+ ionization.
- Forced degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions. Monitor degradation products .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.998), LOD (0.01 μg/mL), and recovery (98–102%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
